molecular formula C17H13NO2S B4982203 4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-phenyl-1,3-thiazole

4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-phenyl-1,3-thiazole

Cat. No.: B4982203
M. Wt: 295.4 g/mol
InChI Key: QGFDVPMEGVCJEC-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-phenyl-1,3-thiazole is a complex organic compound that features a unique combination of benzodioxin and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-phenyl-1,3-thiazole typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with thiazole derivatives under specific conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thioethers or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or benzodioxin rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-phenyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-phenyl-1,3-thiazole is unique due to its combined benzodioxin and thiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c1-2-6-12(7-3-1)17-18-13(11-21-17)16-10-19-14-8-4-5-9-15(14)20-16/h1-9,11,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFDVPMEGVCJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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